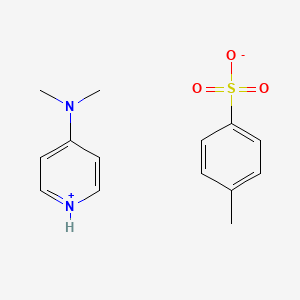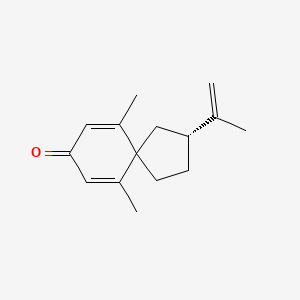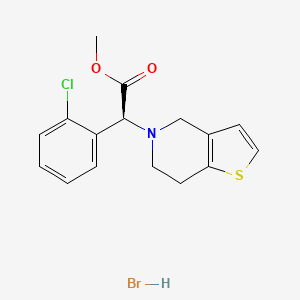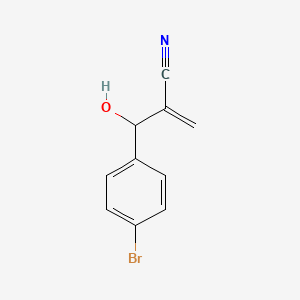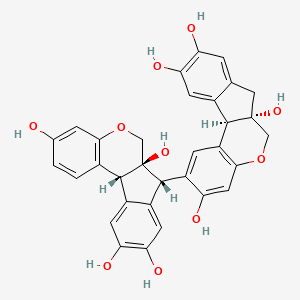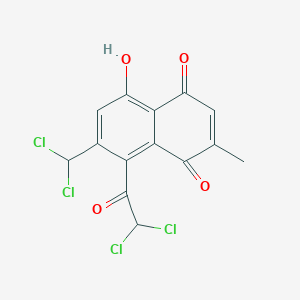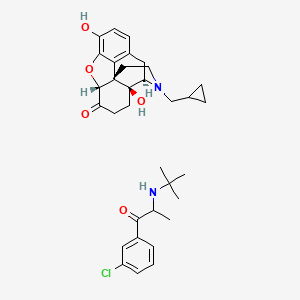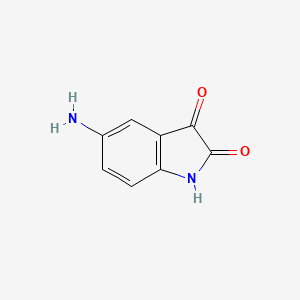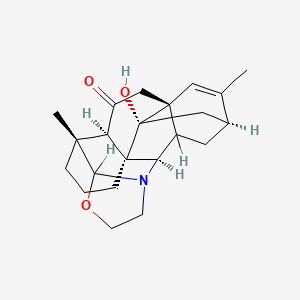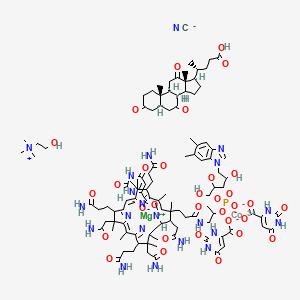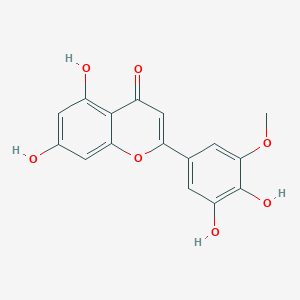
3'-O-methyltricetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-O-methyltricetin is the 3'-O-methyl ether of tricetin. It has a role as an antioxidant and a metabolite. It is a monomethoxyflavone, a tetrahydroxyflavone and a member of 3'-methoxyflavones. It derives from a tricetin. It is a conjugate acid of a 3'-O-methyltricetin(1-).
2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one, also known as tricetin 3'-O-methyl ether or selagin, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 2-(3, 4-dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can be biosynthesized from tricetin. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can also be converted into 3'-O-methyltricetin 3-O-alpha-L-rhamnopyranoside.
Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
Research has identified 3'-O-methyltricetin as a compound with potential in inhibiting DNA topoisomerase I. This was demonstrated in a study where various flavones, including 3'-O-methyltricetin, were isolated from the leaves of Lethedon tannaensis and tested for their cytotoxicity against cancer cells, showing potential as anti-cancer agents due to their interaction with DNA topoisomerases (Zahir et al., 1996).
Regulation of Inflammatory Response
3'-O-methylquercetin, a related compound to 3'-O-methyltricetin, has been studied for its effects on inflammatory responses. It was found to inhibit nitric oxide production induced by lipopolysaccharide in a mouse macrophage cell line, suggesting its potential role in anti-inflammatory therapies (Jiang et al., 2006).
Autophagy Inhibition
Compounds like 3-methyladenine, sharing a structural similarity with 3'-O-methyltricetin, have been used to study autophagy processes. These studies have focused on understanding how such compounds can influence cell degradation pathways, which is critical for understanding cellular responses to stress and disease conditions (Seglen & Gordon, 1982).
Biosynthesis in Microorganisms
The biosynthesis of flavonoid derivatives like tamarixetin and its 3-O-β-d-glucoside, structurally related to 3'-O-methyltricetin, has been achieved in microorganisms like Escherichia coli. This research contributes to understanding how microorganisms can be used for the production of pharmacologically relevant compounds (Parajuli et al., 2018).
DNMT1 as a Predictive Biomarker
DNA methyltransferase 1 (DNMT1), while not directly related to 3'-O-methyltricetin, is involved in DNA methylation processes. Research on DNMT1 in cancer cells provides insights into the molecular mechanisms of cancer development and potential therapeutic targets, which could be relevant for compounds targeting DNA methylation pathways (Mutze et al., 2011).
Propriétés
Nom du produit |
3'-O-methyltricetin |
|---|---|
Formule moléculaire |
C16H12O7 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-14-3-7(2-11(20)16(14)21)12-6-10(19)15-9(18)4-8(17)5-13(15)23-12/h2-6,17-18,20-21H,1H3 |
Clé InChI |
UGPOBASOHYMNAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



